1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
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Description
“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .
Synthesis Analysis
This compound is used in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis
The molecular formula of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is C12H14N2O2 .Chemical Reactions Analysis
As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical and Chemical Properties Analysis
The molecular weight of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is 218.25. The predicted boiling point is 379.8±52.0 °C, and the predicted density is 1.292±0.06 g/cm3 .Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research on flexible urea derivatives, such as those involving 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has shown potential in the inhibition of acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown. By optimizing the spacer length and introducing conformational flexibility, these compounds exhibit significant inhibitory activities. This flexibility allows for efficient interaction with enzyme hydrophobic binding sites, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Novel Cyclic Dipeptidyl Ureas as Potential Therapeutics
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived through Ugi reactions followed by specific transformations, represent a novel category of pseudopeptidic triazines. Their unique structure, combining two different amino acids through a urea moiety, opens avenues for the development of innovative therapeutic agents (Sañudo et al., 2006).
Antimicrobial Activity of Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the potential of these compounds in combating infections. Certain derivatives exhibit good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Inhibitors of Trypanosoma brucei for Sleeping Sickness
Urea derivatives of thiazol-2-ethylamines have shown significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness). Despite their inability to cure infected mice, some compounds achieved temporary reductions in parasitemia. This highlights the potential of these derivatives as starting points for the development of treatments against this deadly disease (Patrick et al., 2016).
ROCK Inhibitors for Cancer Therapy
Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are involved in cancer progression and metastasis. The discovery of specific urea derivatives as ROCK inhibitors provides a promising approach for the development of new cancer therapies (Pireddu et al., 2012).
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIVPJRXPIKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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